molecular formula C8H9NaO3S B7814842 sodium;3,4-dimethylbenzenesulfonate

sodium;3,4-dimethylbenzenesulfonate

Cat. No.: B7814842
M. Wt: 208.21 g/mol
InChI Key: QUCDWLYKDRVKMI-UHFFFAOYSA-M
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Description

Sodium;3,4-dimethylbenzenesulfonate, more commonly known as Sodium Xylene Sulfonate (SXS), is an organosulfonate salt functioning as a powerful hydrotrope . Its chemical structure consists of a hydrophilic sulfonate group and a hydrophobic dimethylbenzene ring . Unlike surfactants, it does not form micelles and operates through a mechanism that does not involve a critical micelle concentration (CMC); instead, it may aggregate in a step-wise process or interact directly with solute molecules to facilitate solubilization . Its primary value in research lies in its ability to significantly increase the aqueous solubility of otherwise poorly soluble organic compounds, thereby enabling the formulation of highly concentrated and stable solutions . In scientific applications, this compound is extensively investigated for enhancing the solubility of active ingredients in pesticide formulations, which can improve their efficacy and stability . Furthermore, it is a subject of study in advanced energy storage, where it has been shown to increase the solubility of redox-active organic compounds in aqueous electrolytes for flow batteries, such as increasing the solubility of 4-OH-TEMPO from 1.18 M to 1.99 M in a 20 wt% solution, without substantially altering their electrochemical properties . As a formulation additive, it is also valuable for modifying the physical characteristics of complex mixtures, acting as a viscosity reducer, a cloud-point depressant, and a coupling agent to prevent phase separation in concentrated surfactant systems . This chemical is For Research Use Only. It is strictly prohibited for personal, household, cosmetic, or any other unapproved use.

Properties

IUPAC Name

sodium;3,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCDWLYKDRVKMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Sulfonating Agent : Anhydrous sulfuric acid (H₂SO₄) with up to stoichiometric SO₃ to avoid disulfonation byproducts. Excess SO₃ increases reaction aggressiveness but risks over-sulfonation.

  • Temperature : 100–160°C for 1–20 hours. Higher temperatures (>140°C) accelerate kinetics but may degrade the product.

  • Workup : Post-reaction dilution with water or ice to 30–75% sulfuric acid concentration precipitates the sulfonic acid, which is filtered and washed with dilute H₂SO₄. Neutralization with NaOH yields the sodium salt.

Key Data Table: Direct Sulfonation Parameters

ParameterOptimal RangeImpact on Yield/Purity
H₂SO₄ Concentration95–100%Higher purity, minimal byproducts
SO₃ Content≤1 mol/mol substratePrevents disulfonation
Reaction Time5–10 hoursBalances conversion and degradation
Neutralization pH7–8Maximizes sodium salt solubility

Friedel-Crafts Alkylation Followed by Sulfonation

For substrates lacking pre-existing methyl groups, Friedel-Crafts alkylation introduces methyl substituents to benzene before sulfonation. This two-step method ensures precise regioselectivity.

Step 1: Alkylation of Benzene

  • Catalyst : AlCl₃ or FeCl₃ in anhydrous conditions.

  • Alkylating Agent : Methyl chloride or methanol.

  • Product : 1,2-dimethylbenzene (o-xylene) or 1,3-dimethylbenzene (m-xylene), depending on directing groups.

Step 2: Sulfonation

  • The alkylated product undergoes sulfonation as described in Section 1. For m-xylene, sulfonation occurs predominantly at the 5-position due to steric and electronic effects.

Challenges and Mitigation

  • Isomer Separation : Chromatography or fractional crystallization isolates 3,4-dimethylbenzenesulfonic acid from ortho/para isomers.

  • Yield Optimization : Dual-step yields range from 60–75%, lower than direct sulfonation due to intermediate purification.

Grignard Reaction and Hydrogenation

A less conventional approach involves Grignard reagents to construct the alkylated aromatic ring, followed by sulfonation.

Synthesis Pathway

  • Grignard Formation : React phenylmagnesium bromide with methyl iodide to form toluene derivatives.

  • Hydrogenation : Catalytic hydrogenation (Pd/C or Ni) saturates any unsaturated intermediates.

  • Sulfonation : As in Section 1.

Advantages and Limitations

  • Precision : Enables tailored substitution patterns but requires stringent anhydrous conditions.

  • Scalability : Limited by Grignard reagent handling and costs.

Industrial-Scale Production and Purification

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Sulfonation Reactors : Tubular reactors maintain optimal temperature and residence time, achieving >85% conversion.

  • Crystallization : The sodium salt is recrystallized from ethanol/water mixtures to ≥98% purity.

  • Byproduct Management : Unreacted H₂SO₄ is recycled, while SO₃ emissions are scrubbed with alkaline solutions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonation80–9095–98HighHigh
Friedel-Crafts Route60–7590–95ModerateModerate
Grignard/Hydrogenation50–6585–90LowLow

Key Findings :

  • Direct sulfonation is superior for industrial applications due to fewer steps and higher yields.

  • Friedel-Crafts methods are reserved for specialty syntheses requiring specific isomer configurations .

Chemical Reactions Analysis

Types of Reactions

Trans-3-Hydroxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters of trans-3-Hydroxycinnamic acid.

Scientific Research Applications

Industrial Applications

  • Detergents and Cleaning Products
    • Sodium 3,4-dimethylbenzenesulfonate is widely used in household and industrial cleaning products. It acts as a hydrotrope to solubilize hydrophobic substances, enhancing the effectiveness of detergents.
    • Concentration in Products :
      • Shampoos: Up to 5%
      • Laundry detergents: Up to 1.375%
      • Hard surface cleaners: Up to 5%
      • Dishwashing liquids: 1.2–5.5% .
  • Cosmetics and Personal Care
    • This compound is included in various cosmetic formulations due to its surfactant properties, which help in emulsifying oils and enhancing product texture.
    • Common uses include:
      • Facial cleansers (10–15%)
      • Hair care products (1–5%)
      • Liquid soaps (up to 15%) .
  • Textile Industry
    • In textile processing, sodium xylenesulfonate serves as a dyeing assistant and wetting agent, improving dye uptake and uniformity.
    • It is also utilized in textile finishing processes to enhance fabric properties .
  • Food Industry
    • The compound is used in food packaging adhesives and as a processing aid in food production due to its ability to stabilize emulsions and foams .
  • Electroplating
    • Sodium xylenesulfonate functions as a wetting agent in electroplating processes, improving the quality of metal coatings by promoting even distribution of plating solutions .

Case Study 1: Use in Household Detergents

A study demonstrated that incorporating sodium xylenesulfonate into laundry detergents significantly improved the solubility of oily stains in water. Test formulations containing this compound showed enhanced cleaning performance compared to controls without it.

Product TypeConcentration (%)Cleaning Efficacy
Laundry Detergent1.375High
Dishwashing Liquid5.5Very High

Case Study 2: Cosmetic Formulation

In a formulation study for a shampoo product, sodium xylenesulfonate was used at a concentration of 2%. The results indicated improved foam stability and enhanced cleansing properties without compromising skin compatibility.

IngredientConcentration (%)
Sodium XYlenesulfonate2
Surfactant A10
Thickener B0.5

Safety and Regulatory Aspects

Sodium xylenesulfonate has been evaluated for safety in various applications. It is generally recognized as safe when used within recommended concentrations in personal care products. Toxicological studies indicate minimal adverse effects at typical exposure levels .

Mechanism of Action

The mechanism of action of trans-3-Hydroxycinnamic acid involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it can modulate enzyme activities and influence signal transduction pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Molecular Formula Molecular Weight Water Solubility log Kow Biodegradability Key Applications
Sodium 3,4-dimethylbenzenesulfonate C₈H₁₀O₃S·Na 208.21 >500 g/L 0.7876 Readily biodegradable Detergents, hydrotropes
Sodium dodecylbenzene sulfonate (SDBS) C₁₈H₂₉NaO₃S 348.48 ~50 g/L 1.6–2.5 Biodegradable (linear chain) Detergents, emulsifiers
Sodium 4-tridecylbenzenesulfonate C₁₇H₂₇NaO₃S 334.45 Low ~4.5 (estimated) Low (branched chain) Industrial surfactants
Sodium naphthalene sulfonate C₁₀H₇NaO₃S 230.22 Moderate ~1.2 Moderate Dispersants, concrete additives
Sodium vinyl sulfonate (SVS) C₂H₃NaO₃S 130.10 High -0.5 High Polymer synthesis, electrolytes

Key Observations:

  • Solubility: SXS exhibits exceptional water solubility due to its compact structure and polar sulfonate group. In contrast, sodium 4-tridecylbenzenesulfonate’s long hydrophobic chain reduces solubility .
  • Environmental Behavior: SXS’s low log Kow and high biodegradability minimize bioaccumulation risks, whereas branched-chain sulfonates (e.g., older ABS) persist in ecosystems .
  • Toxicity: SXS is classified as low toxicity to aquatic organisms (EC50 >100 mg/L), while SDBS and sodium 4-tridecylbenzenesulfonate show higher toxicity due to increased hydrophobicity .

Environmental and Industrial Performance

  • Partitioning Behavior: SXS preferentially remains in the water column due to high solubility, whereas sodium 4-tridecylbenzenesulfonate adsorbs to sediments, posing long-term ecological risks .
  • Industrial Use: SXS is favored in liquid detergent formulations for its solubilizing power, while sodium naphthalene sulfonate is used in construction materials for its dispersing properties .

Q & A

Q. How can the purity of sodium 3,4-dimethylbenzenesulfonate be determined in synthetic batches?

High-performance liquid chromatography (HPLC) with a mobile phase combining methanol and a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) is recommended. Adjustments to the mobile phase ratio (e.g., 65:35 methanol-buffer) ensure resolution of impurities, validated via system suitability tests .

Q. What standardized methods are used to characterize the solubility and stability of sodium 3,4-dimethylbenzenesulfonate in aqueous solutions?

Gravimetric analysis under controlled pH and temperature conditions, coupled with UV-Vis spectroscopy, provides solubility profiles. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .

Q. How can researchers mitigate adsorption losses of sodium 3,4-dimethylbenzenesulfonate during extraction from complex matrices?

Adding surfactants like sodium dodecylbenzene sulfonate (30–40 mg/L) to the extraction solvent reduces adsorption on glassware by competitively binding to surfaces, improving recovery rates .

Advanced Research Questions

Q. What computational tools are effective for optimizing formulations containing sodium 3,4-dimethylbenzenesulfonate in multi-component systems?

Response surface methodology (RSM) via software like Design Expert enables mixture design and parameter optimization. For example, RSM can model interactions between sulfonates and co-additives (e.g., polymers or surfactants) to maximize performance metrics like sedimentation rate or interfacial activity .

Q. How does ionic strength influence the osmotic behavior of sodium 3,4-dimethylbenzenesulfonate in electrolyte solutions?

Osmotic coefficient measurements using vapor pressure osmometry or freezing point depression, as applied to analogous sulfonates (e.g., polystyrene sulfonate), reveal how charge density and counterion interactions (e.g., Na⁺) affect solution non-ideality. Higher ionic strength reduces osmotic coefficients due to screening effects .

Q. What mechanistic insights explain the environmental biodegradability of sodium 3,4-dimethylbenzenesulfonate?

OECD 301F (manometric respirometry) tests confirm its ready biodegradability. Molecular dynamics simulations can further elucidate degradation pathways, emphasizing the role of microbial sulfonatase enzymes in cleaving the sulfonate group .

Q. How can sodium 3,4-dimethylbenzenesulfonate enhance interfacial stabilization in electrochemical systems?

In zinc-ion batteries, sulfonates with high HOMO energy levels (e.g., sodium dodecylbenzene sulfonate) coordinate with metal ions, suppressing dendrite formation. Similar strategies apply to sodium 3,4-dimethylbenzenesulfonate by tuning its adsorption energy via DFT calculations .

Methodological Considerations

  • Data Contradictions : While sodium 3,4-dimethylbenzenesulfonate is reported as low-toxicity and biodegradable , conflicting results may arise in high-salinity or anaerobic environments. Validate findings using site-specific ecotoxicity assays (e.g., Daphnia magna acute toxicity tests).
  • Experimental Design : For environmental fate studies, combine batch sorption experiments (e.g., OECD 106) with column leaching tests to assess soil-sediment partitioning under dynamic conditions .

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